molecular formula C28H34O4 B12970250 (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid

(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid

Cat. No.: B12970250
M. Wt: 434.6 g/mol
InChI Key: SEBFRJUCYLOQKF-MPIBQLFNSA-N
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Description

(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is a complex organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. This compound features two adamantane units connected via a phenyl ring, each bearing a carboxylic acid group. The stereochemistry of the compound is specified by the (5S,7R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Properties

Molecular Formula

C28H34O4

Molecular Weight

434.6 g/mol

IUPAC Name

(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid

InChI

InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32)/t17-,18+,19-,20+,25?,26?,27?,28?

InChI Key

SEBFRJUCYLOQKF-MPIBQLFNSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56C[C@H]7C[C@@H](C5)CC(C7)(C6)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available adamantane derivatives. The key steps include:

    Functionalization of Adamantane: Introduction of carboxylic acid groups at specific positions on the adamantane rings.

    Coupling Reaction: Connecting the functionalized adamantane units via a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling.

    Stereoselective Synthesis: Ensuring the correct (5S,7R) configuration through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient and selective catalysts to minimize side reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of each step.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it valuable in the design of novel materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.

Medicine

In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may be explored for potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity.

Molecular Targets and Pathways

    Proteins: The compound may interact with proteins involved in viral replication or neurodegenerative pathways.

    Enzymes: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Cellular Pathways: The compound may modulate cellular pathways related to inflammation, oxidative stress, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral adamantane derivative with similar properties to amantadine.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is unique due to its dual adamantane structure and specific stereochemistry. This configuration may provide enhanced stability and specificity in its interactions compared to other adamantane derivatives.

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